Crofelemer

Description

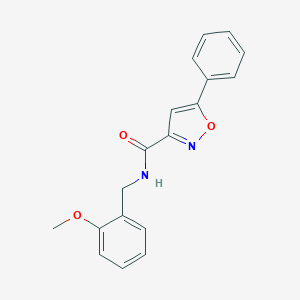

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-10-6-5-9-14(16)12-19-18(21)15-11-17(23-20-15)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNAIBCYTQGWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crofelemer's Dual Inhibition of CFTR and CaCC Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crofelemer is a botanical drug substance derived from the latex of Croton lechleri. It is an orally administered medication approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2] Its mechanism of action is unique among antidiarrheal agents, as it does not affect gut motility.[3] Instead, this compound acts intraluminally to inhibit two distinct apical chloride channels in the intestinal epithelium: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC), also known as Anoctamin 1 (ANO1) or TMEM16A.[4][5][6] This dual inhibition normalizes intestinal fluid secretion, which is often excessive in secretory diarrheas, thereby improving stool consistency and reducing the frequency of watery stools.[3][7] Due to its large molecular weight and high aqueous solubility, this compound is minimally absorbed systemically, contributing to a favorable safety profile.[3][8]

This technical guide provides an in-depth overview of the mechanism of action of this compound on CFTR and CaCC channels, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Channel Inhibition

Secretory diarrhea is characterized by an excessive secretion of chloride ions from intestinal epithelial cells into the lumen, followed by the passive movement of sodium and water, resulting in watery stools.[5] This chloride secretion is primarily mediated by two types of channels on the apical membrane of enterocytes:

-

CFTR: A cAMP-activated chloride channel.[7]

-

CaCC (TMEM16A): A calcium-activated chloride channel.[5]

This compound exerts its antidiarrheal effect by directly inhibiting both of these structurally unrelated channels from the luminal side of the intestine.[4][6] This dual inhibitory action is significant because different diarrheal pathogens and conditions can lead to the activation of one or both of these channels. By targeting both, this compound provides a broad-spectrum antisecretory effect.[5] Importantly, this compound has been shown to have little to no effect on other key intestinal transport proteins, such as epithelial sodium (ENaC) or potassium channels, nor does it interfere with cAMP or calcium signaling pathways.[4][5]

Action on CFTR

This compound acts as a partial inhibitor of the CFTR chloride channel.[4] It binds to an extracellular site on the channel, leading to a voltage-independent block and stabilization of the channel in its closed state.[4][5] The inhibition by this compound is potent and demonstrates a slow reversal, with less than 50% of the inhibition being reversed even after four hours of washout.[4]

Action on CaCC (TMEM16A)

This compound is a strong inhibitor of the CaCC channel, TMEM16A.[4][5] Similar to its effect on CFTR, the inhibition of TMEM16A by this compound is voltage-independent.[4] However, its inhibitory effect on TMEM16A is more pronounced, with a higher maximal inhibition compared to CFTR.[4][9]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the key quantitative data from in vitro studies that have characterized the inhibitory effects of this compound on CFTR and CaCC channels.

| Channel | Parameter | Value | Cell Line | Reference |

| CFTR | IC50 | ~7 µM | FRT cells expressing human CFTR | [4][5][9] |

| CFTR | Maximum Inhibition | ~60% | FRT cells expressing human CFTR | [4][5] |

| CaCC (TMEM16A) | IC50 | ~6.5 µM | FRT cells expressing human TMEM16A | [4][5][9] |

| CaCC (TMEM16A) | Maximum Inhibition | >90% | FRT cells expressing human TMEM16A | [4][5][9] |

Table 1: Inhibitory Potency of this compound on CFTR and CaCC Channels

| Cell Line | Channel Stimulus | Channel(s) Activated | This compound Concentration | Inhibition of Short-Circuit Current | Reference |

| T84 | Forskolin | CFTR | 10 µM | Slow, weak, and partial | [5] |

| T84 | ATP | CaCC (and CFTR) | 10 µM | Nearly complete | [5] |

| T84 | Thapsigargin | CaCC (and CFTR) | 10 µM | Nearly complete | [5] |

Table 2: Effect of this compound on Stimulated Short-Circuit Current in T84 Human Intestinal Epithelial Cells

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the signaling pathways leading to the activation of CFTR and CaCC and the points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Ussing Chamber Short-Circuit Current Measurement

This protocol is designed to measure ion transport across a monolayer of intestinal epithelial cells (e.g., T84 cells).

Cell Culture:

-

Culture T84 human colonic carcinoma cells on permeable supports (e.g., Snapwell inserts) for 7-14 days post-confluence to allow for the formation of a tight monolayer with high transepithelial electrical resistance (TEER > 1000 Ω·cm²).

Ussing Chamber Setup:

-

Prepare a physiological Ringer's solution (e.g., containing in mM: 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 10 D-glucose).

-

Continuously gas the Ringer's solution with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

Equilibrate the Ussing chamber system to 37°C.

-

Mount the permeable support with the T84 cell monolayer between the two halves of the Ussing chamber.

-

Fill both the apical and basolateral chambers with an equal volume of the pre-warmed and gassed Ringer's solution.

-

Measure the baseline short-circuit current (Isc).

Experimental Procedure:

-

To study CFTR inhibition, first stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as 10 µM forskolin, to both the apical and basolateral chambers.

-

Once a stable stimulated Isc is achieved, add varying concentrations of this compound to the apical chamber to determine its inhibitory effect.

-

To study CaCC inhibition, first add a CFTR inhibitor (e.g., CFTRinh-172) to block CFTR activity.

-

Then, stimulate CaCC-mediated chloride secretion by adding a calcium agonist, such as 100 µM ATP or 1 µM thapsigargin, to the apical chamber.

-

After achieving a stable stimulated Isc, add this compound to the apical chamber to assess its inhibitory effect on CaCC.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the ion channel currents in cells expressing either CFTR or TMEM16A (e.g., Fischer Rat Thyroid - FRT cells).

Cell Preparation:

-

Use FRT cells stably transfected to express either human CFTR or human TMEM16A.

-

Plate the cells on coverslips a few days prior to recording.

Solutions:

-

Bath Solution (extracellular): (in mM) 140 N-methyl-D-glucamine (NMDG)-Cl, 1 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES (pH 7.4).

-

Pipette Solution (intracellular): (in mM) 130 CsCl, 0.5 EGTA, 1 MgCl2, 1 Tris-ATP, 10 HEPES (pH 7.2). For TMEM16A activation, the free calcium concentration can be adjusted by varying the CaCl2 and EGTA concentrations.

Recording Procedure:

-

Place a coverslip with the cells in the recording chamber and perfuse with the bath solution.

-

Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ when filled with the pipette solution.

-

Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

For CFTR currents, include a cAMP-dependent protein kinase (PKA) in the pipette solution and stimulate with ATP.

-

For TMEM16A currents, activate the channel by including a specific free calcium concentration in the pipette solution or by adding a calcium agonist like ionomycin (B1663694) to the bath.

-

Apply a voltage-clamp protocol, stepping the membrane potential from a holding potential (e.g., 0 mV) to a series of test potentials (e.g., -100 mV to +100 mV in 20 mV increments).

-

Record the resulting currents before and after the application of this compound to the bath solution to determine its inhibitory effect.

Conclusion

This compound's novel mechanism of action, the dual inhibition of CFTR and CaCC chloride channels, represents a significant advancement in the management of secretory diarrhea.[5][6] By directly targeting the final step in fluid secretion at the luminal side of the intestinal epithelium, it effectively reduces water loss and normalizes stool consistency without the side effects associated with motility-altering drugs.[3][7] The in-depth understanding of its interaction with these two key channels, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development in the field of antisecretory therapies.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. physiologicinstruments.com [physiologicinstruments.com]

- 6. Patch Clamp Protocol [labome.com]

- 7. physiologicinstruments.com [physiologicinstruments.com]

- 8. Therapeutic Cleavage of Anti–Aquaporin-4 Autoantibody in Neuromyelitis Optica by an IgG-Selective Proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

A Technical Guide to the Purification of Crofelemer from Croton lechleri Latex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the botanical source, purification strategies, and quality control parameters for crofelemer, an oligomeric proanthocyanidin (B93508) derived from the latex of Croton lechleri. The document outlines a plausible multi-step purification process based on established phytochemical techniques and provides representative experimental protocols and quantitative data to inform research and development efforts.

Introduction: this compound and its Botanical Origin

This compound is a novel, first-in-class antidiarrheal agent approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2] It is a purified oligomeric proanthocyanidin extracted from the red bark latex, known as "Sangre de Drago" or "Dragon's Blood," of the Croton lechleri tree, which is native to the Amazon rainforest.[3][4]

Chemically, this compound is a complex and heterogeneous mixture of polymeric chains composed of four primary monomer units: (+)-catechin, (–)-epicatechin, (+)-gallocatechin, and (–)-epigallocatechin, linked in a random sequence.[1][5] The average degree of polymerization typically ranges from 5 to 7.5 units, with a molecular weight distribution between approximately 1700 and 2500 Daltons.[1][5] Its unique mechanism of action, which involves the dual inhibition of two distinct intestinal chloride channels, sets it apart from traditional antimotility drugs.[3][6]

Botanical Raw Material: Collection and Quality Control

The production of a consistent botanical drug substance begins with stringent control over the raw material. The purification process for this compound starts with the sustainable harvesting of crude plant latex (CPL) from mature C. lechleri trees.[5][7]

2.1 Harvesting: CPL is collected by making incisions in the bark of harvested trees.[5] Sustainable harvesting practices, such as planting multiple trees for each one felled, are employed to ensure the long-term viability of the botanical source.[5]

2.2 Raw Material Specifications: As a botanical raw material (BRM), the collected latex must undergo rigorous quality control testing before entering the purification stream. This is crucial for ensuring batch-to-batch consistency of the final drug substance.[7] Key analytical tests for the BRM include:

-

Identification: Macroscopic and microscopic imaging or genetic analysis to confirm the plant species.[7]

-

Assay: Quantitative analysis of total this compound and total phenolics.[7]

-

Impurity Profile: Testing for the alkaloid taspine, heavy metals, and pesticides.[7]

A Multi-Step Purification Strategy for this compound

The purification of this compound from the complex matrix of crude latex is a multi-step process designed to isolate the proanthocyanidin oligomers of the desired molecular weight range while removing monomers, high molecular weight polymers, and other phytochemicals like alkaloids and extraneous phenolic compounds. While the precise industrial-scale process is proprietary, a scientifically sound workflow can be constructed based on established chromatographic principles for proanthocyanidins (B150500).

The overall strategy involves an initial extraction or fractionation to create a crude proanthocyanidin mixture, followed by several stages of chromatography that separate the molecules based on properties such as polarity, size, and affinity.

Caption: A representative multi-step workflow for the purification of this compound from raw latex.

Experimental Protocols

The following sections detail representative methodologies for the key purification and analytical steps.

4.1 Protocol: Bio-guided Solvent Fractionation This protocol is adapted from methodologies used to isolate antioxidant phenolic compounds from C. lechleri latex.[8]

-

Initial Preparation: Lyophilize 50 mL of crude latex to yield a powdered solid.

-

Acidification & Extraction: Combine 3.0 g of the powdered latex with 150 mL of distilled water and acidify with concentrated HCl. Perform a continuous liquid-liquid extraction with chloroform (B151607) for 12 hours to remove non-polar compounds.

-

Basification & Fractionation: Adjust the pH of the remaining aqueous layer to 8 with concentrated NH₄OH and perform a second 12-hour continuous extraction with chloroform to isolate a basic fraction.

-

Final Extraction: Further adjust the aqueous layer's pH to 10 and repeat the chloroform extraction to yield a second basic fraction. The remaining n-butanol (n-BuOH) and aqueous fractions will be enriched with polar compounds, including the target proanthocyanidins. The n-BuOH fraction, which shows the highest concentration of phenols, is carried forward.[8]

4.2 Protocol: Adsorption & Reversed-Phase Chromatography This protocol combines principles from general proanthocyanidin purification methods.[9]

-

Adsorption Chromatography (Column 1):

-

Stationary Phase: Sephadex® LH-20, a common medium for separating polyphenols.

-

Sample Loading: Dissolve the dried n-BuOH fraction from the previous step in a minimal amount of an aqueous-organic solvent and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of ethanol (B145695) in water. Collect fractions and analyze using Thin-Layer Chromatography (TLC) or HPLC to identify those containing the desired oligomeric proanthocyanidins.

-

-

Reversed-Phase Chromatography (Column 2):

-

Stationary Phase: A preparative HPLC column, such as silica (B1680970) gel chemically modified with polyethylene (B3416737) glycol (PEG) groups or a standard C18 phase.[9]

-

Mobile Phase: A binary gradient system of water (Solvent A) and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) (Solvent B).[9] Both solvents may be acidified with 0.1% formic or acetic acid to improve peak shape.[9]

-

Elution Program: Pool the target fractions from the adsorption step, concentrate, and inject into the HPLC system. Run a linear gradient (e.g., 10% to 60% Solvent B over 60 minutes) to separate the oligomers based on their degree of polymerization and polarity.

-

Fraction Collection: Collect fractions corresponding to the main this compound peaks, as determined by UV detection (typically at 280 nm).

-

4.3 Protocol: Purity Determination by HPLC This analytical method is used for quality control to assess the purity of the final product.

-

Chromatographic System: An HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution similar to the preparative method, but optimized for analytical resolution.

-

Sample Preparation: Prepare a standard solution of a this compound reference standard and a sample solution of the test batch at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Analysis: Inject the samples and record the chromatograms. Purity is typically determined using an area normalization method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks detected.

Quantitative Data Summary

Quantitative data on the purification process of this compound itself is not extensively published. However, data from related proanthocyanidin purification studies and final product specifications provide valuable benchmarks.

Table 1: Illustrative Yields and Purity in Proanthocyanidin Purification (This data is derived from studies on grape seed proanthocyanidins and serves as an example of the efficiency of chromatographic techniques.)

| Purification Step | Starting Material | Fraction/Product | Yield | Purity | Reference |

| Single-Step HSCCC | 400 mg GSPs | Fraction 1 (mDP** 1.44) | 13.4% (53.7 mg) | Not Specified | [1] |

| Single-Step HSCCC | 400 mg GSPs | Fraction 7 (mDP** 6.95) | 42.5% (169.8 mg) | Not Specified | [1] |

| Re-chromatography | HSCCC Fractions | 17 Individual Proanthocyanidins | 1.8% - 19.7% (7.1-78.9 mg) | 70.0% - 95.7% | [1] |

| Optimized Extraction | C. lechleri Latex | SB-300 Extract | Not Specified | ~70.6% this compound | [10] |

*GSPs: Grape Seed Proanthocyanidins **mDP: mean Degree of Polymerization

Table 2: this compound Final Drug Substance Specifications & Characteristics

| Parameter | Value / Specification | Description | Reference |

| Appearance | Reddish-brown powder | Visual Inspection | [5] |

| Identity | Conforms to reference standard | HPLC, Spectroscopic Methods | [7] |

| Molecular Weight (Mn) | 1700 to 2500 Da | Average molecular weight | [5] |

| Polydispersity Index (Mw/Mn) | 1.00 to 1.20 | Measure of molecular weight distribution | [5] |

| Purity (Assay) | Typically >90% | HPLC area normalization | Implied by pharmaceutical standards |

| IC₅₀ (CFTR Inhibition) | ~7 µM | Half maximal inhibitory concentration | [6][11] |

| IC₅₀ (CaCC/TMEM16A Inhibition) | ~6.5 µM | Half maximal inhibitory concentration | [6][11] |

Mechanism of Action: Dual Channel Inhibition

This compound exerts its antidiarrheal effect through a localized action in the gut lumen. It is minimally absorbed into the bloodstream.[1][12] The mechanism involves the simultaneous inhibition of two key chloride ion channels located on the apical membrane of intestinal enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), also known as Anoctamin-1 or TMEM16A.[3][6][11]

In secretory diarrheas, these channels are often over-activated, leading to excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive outflow of sodium and water, resulting in watery stools.[2] By blocking these two channels, this compound normalizes intestinal fluid secretion without affecting motility.[1][6]

Caption: this compound's mechanism of action in the intestinal lumen.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 3. Bioactive compounds extraction of <i>Croton lechleri</i> barks from Amazon forest using chemometrics tools - Journal of King Saud University - Science [jksus.org]

- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel Insights into the Biological Activity of Croton lechleri Twigs Extracts and Advancements in Their Sustainable Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. JP5337574B2 - Separation and purification method of proanthocyanidins - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

The Intricate Chemistry of Crofelemer: A Technical Guide to its Proanthocyanidin Oligomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crofelemer, a first-in-class antidiarrheal agent, represents a significant advancement in the management of non-infectious diarrhea, particularly in adult patients with HIV/AIDS on antiretroviral therapy.[1] Derived from the red latex of the South American tree Croton lechleri, this botanical drug is a complex mixture of proanthocyanidin (B93508) oligomers.[1][2] This technical guide provides an in-depth exploration of the chemical composition, intricate structure, and mechanism of action of this compound's constituent proanthocyanidin oligomers. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the analytical methodologies employed for its characterization and the signaling pathways it modulates.

Chemical Composition and Structure of this compound

This compound is a purified oligomeric proanthocyanidin, a class of polyphenolic compounds.[1][3] It is characterized as a heterogeneous mixture of polymeric chains, which are composed of four primary monomeric flavonoid units: (+)-catechin, (–)-epicatechin, (+)-gallocatechin, and (–)-epigallocatechin. These monomers are linked in a random sequence, forming oligomers of varying chain lengths. The inter-unit linkages are primarily of the C-4→C-6 and/or C-4→C-8 type.

The complexity of this compound's structure is a key aspect of its identity as a botanical drug product. Due to its natural origin, lots of this compound may exhibit some degree of physicochemical variation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the chemical composition of this compound's proanthocyanidin oligomers.

| Parameter | Value | Reference |

| Monomeric Units | (+)-Catechin, (–)-Epicatechin, (+)-Gallocatechin, (–)-Epigallocatechin | |

| Average Degree of Polymerization | 5 to 7.5 units | |

| Range of Polymer Chain Length | 3 to 30 units | |

| Average Molecular Mass | Approximately 2100 Da | |

| Molecular Mass Range | 860–9100 g·mol−1 | |

| Average Molecular Weight (Mn) | 1700 to 2500 Daltons | |

| Polydispersity Index (Mw/Mn) | 1.00 to 1.20 |

Experimental Protocols for Characterization

The characterization of a complex botanical mixture like this compound necessitates a multi-pronged analytical approach to ensure identity, purity, and consistency. The following are key experimental protocols employed in its analysis.

Purification of this compound

A common method for the purification of this compound from the crude plant latex of Croton lechleri involves the following steps:

-

Extraction: The crude latex is processed to yield an aqueous phase containing the this compound-enriched fraction.

-

Filtration: The aqueous phase is filtered, for example, by tangential flow filtration.

-

Chromatography: The filtered solution is subjected to low-pressure liquid chromatography.

-

Ion-Exchange Chromatography: An initial separation is performed on an ion-exchange column.

-

Size-Exclusion Chromatography: The enriched fraction is then further purified on a Sephadex column.

-

-

Elution: this compound is eluted using a mobile phase of aqueous acetone.

-

Drying: The purified this compound is dried under vacuum to yield a dark red-brown powder.

Structural Elucidation and Physicochemical Characterization

A suite of orthogonal analytical methods is utilized to characterize the structure and physicochemical properties of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the identity of the monomeric units and to provide information about the overall structure of the oligomers.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight distribution of the oligomers and to confirm the identity of the constituent monomers after depolymerization.

-

Liquid Chromatography (LC): Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the purity and profile of the oligomeric mixture.

-

UV-Visible Spectroscopy: This technique is used to obtain a characteristic spectral fingerprint of this compound.

-

Phloroglucinol Degradation: This chemical degradation method is used to determine the average degree of polymerization of the proanthocyanidin oligomers.

Mechanism of Action: Dual Inhibition of Intestinal Chloride Channels

This compound exerts its antidiarrheal effect through a novel, peripherally acting mechanism that does not affect gastrointestinal motility. Instead, it targets and inhibits two distinct chloride ion channels located on the luminal side of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).

In secretory diarrheas, these channels are often over-activated, leading to excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium and water, resulting in watery diarrhea. By inhibiting both CFTR and CaCC, this compound reduces the efflux of chloride ions, thereby decreasing the accompanying water loss and normalizing the flow of electrolytes and water in the gastrointestinal tract. This dual inhibitory action on two structurally unrelated chloride channels is a key feature of its antisecretory activity.

Conclusion

This compound stands as a well-characterized botanical drug, with a defined chemical composition and a clear mechanism of action. Its identity as a complex mixture of proanthocyanidin oligomers has been thoroughly investigated using a range of modern analytical techniques. The dual inhibition of CFTR and CaCC chloride channels provides a targeted and effective approach to the management of secretory diarrhea. This technical guide serves to consolidate the current understanding of this compound's core scientific attributes, providing a valuable resource for ongoing research and development in this area.

References

In Vitro Models for Studying Crofelemer's Effect on Intestinal Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro models and experimental protocols for investigating the antisecretory effects of Crofelemer. This compound is an FDA-approved botanical drug for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2] Its mechanism of action involves the dual inhibition of two key chloride channels located on the apical membrane of intestinal enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), now identified as TMEM16A.[3] By blocking these channels, this compound reduces the efflux of chloride ions, sodium, and water into the intestinal lumen, thereby normalizing stool consistency and frequency.

This guide details the established cell-based assays, particularly using Ussing chambers, and discusses the application of advanced models like human intestinal enteroids. It includes comprehensive experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways and experimental workflows to aid researchers in the study of this compound and other antisecretory compounds.

Core In Vitro Models

Recombinant Cell Lines in Ussing Chambers

The Ussing chamber is a classic and essential tool for studying ion transport across epithelial tissues and cell monolayers. It allows for the measurement of short-circuit current (Isc), a direct indicator of net ion movement, providing a quantitative assessment of chloride secretion. For studying this compound, Fischer Rat Thyroid (FRT) epithelial cells, which do not endogenously express the channels of interest, are commonly transfected to express either human CFTR or human TMEM16A. This approach allows for the specific investigation of this compound's effect on each channel individually.

Human colonic carcinoma cell lines, such as T84, which endogenously express CFTR, are also valuable models for studying cAMP-mediated chloride secretion.

Human Intestinal Enteroids (HIEs)

Human intestinal enteroids, or "mini-guts," are three-dimensional structures grown from adult stem cells isolated from intestinal crypts. These organoids are composed of all the major epithelial cell types found in the human intestine, including enterocytes, goblet cells, Paneth cells, and enteroendocrine cells, and they self-organize into crypt-villus-like domains. HIEs recapitulate the physiology of the native intestinal epithelium more closely than immortalized cell lines, making them a highly relevant model for studying intestinal secretion and the effects of drugs like this compound. For transport studies, enteroids can be dissociated and seeded as a 2D monolayer on permeable supports for use in Ussing chambers.

Signaling Pathways in Intestinal Chloride Secretion

Intestinal chloride secretion is primarily regulated by two distinct signaling pathways that converge on the apical chloride channels, CFTR and TMEM16A. This compound targets the final step in both of these pathways at the channel level.

-

cAMP-Mediated Pathway (CFTR Activation): Enterotoxins (e.g., cholera toxin) or endogenous secretagogues can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of CFTR, leading to channel opening and subsequent chloride secretion.

-

Calcium-Mediated Pathway (TMEM16A Activation): Certain stimuli, including neurotransmitters and inflammatory mediators, can trigger an increase in intracellular calcium concentration ([Ca2+]i). This rise in calcium directly activates TMEM16A (CaCC), opening the channel and allowing for chloride efflux.

There is also evidence of crosstalk between these two pathways, with calcium signaling potentially modulating CFTR activity.

Experimental Protocols

Ussing Chamber Assay for CFTR Inhibition

This protocol is adapted from methodologies used to assess this compound's effect on cAMP-stimulated chloride secretion.

Objective: To quantify the inhibitory effect of this compound on CFTR-mediated chloride current.

Materials:

-

Cell Line: FRT cells stably expressing human CFTR, cultured on permeable Snapwell™ inserts until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Ussing Chamber System: Vertical diffusion chamber (e.g., from Corning Life Sciences or Physiologic Instruments).

-

Solutions:

-

Ringer's Solution (Basolateral): 130 mM NaCl, 2.7 mM KCl, 1.5 mM KH2PO4, 1 mM CaCl2, 0.5 mM MgCl2, 10 mM Sodium-HEPES, 10 mM Glucose, pH 7.3.

-

Half-Ringer's Solution (Apical): Same as Ringer's, but with 65 mM NaCl replaced by 65 mM Sodium Gluconate to create a chloride gradient.

-

Amphotericin B: To permeabilize the basolateral membrane to ions.

-

Forskolin (or other cAMP agonist): To activate CFTR.

-

This compound: Test compound.

-

CFTRinh-172: A specific CFTR inhibitor to confirm the measured current is CFTR-dependent.

-

Procedure:

-

Chamber Setup: Mount the Snapwell™ insert containing the FRT-CFTR cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Buffer Addition: Fill the basolateral side with Ringer's solution and the apical side with Half-Ringer's solution. Maintain temperature at 37°C and bubble with air.

-

Permeabilization: Add Amphotericin B to the basolateral solution to eliminate the resistance of the basolateral membrane, thus isolating the apical membrane current.

-

Equilibration: Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.

-

CFTR Activation: Add Forskolin (e.g., 10-20 µM) to the apical side to activate CFTR and record the stable increase in Isc.

-

This compound Addition: Add this compound at various concentrations to the apical chamber and record the dose-dependent inhibition of the Forskolin-stimulated Isc.

-

Maximal Inhibition: Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to determine the maximal inhibition of CFTR-dependent current.

-

Data Analysis: Calculate the percentage inhibition of the stimulated Isc at each this compound concentration and determine the IC50 value.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound, a novel antisecretory agent approved for the treatment of HIV-associated diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an antisecretory antidiarrheal proanthocyanidin oligomer extracted from Croton lechleri, targets two distinct intestinal chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Profile of Crofelemer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer is a novel, first-in-class antidiarrheal agent derived from the red sap of the South American tree, Croton lechleri.[1][2][3] It is a purified oligomeric proanthocyanidin (B93508) that acts locally in the gastrointestinal tract with minimal systemic absorption.[2][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on data and methodologies relevant to scientific research and drug development.

Mechanism of Action: Dual Inhibition of Intestinal Chloride Channels

This compound exerts its antidiarrheal effect through a unique, non-opioid mechanism involving the dual inhibition of two distinct chloride channels located on the luminal membrane of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[3][5][6] Over-activation of these channels is a final common pathway in various forms of secretory diarrhea, leading to excessive secretion of chloride ions, followed by sodium and water, into the intestinal lumen.[5][6] By blocking these channels, this compound reduces this hypersecretion of water and electrolytes, thereby normalizing stool consistency and reducing the frequency of watery stools without affecting gastrointestinal motility.[1][6]

Figure 1: Mechanism of action of this compound in reducing secretory diarrhea.

In Vitro Inhibition of CFTR and CaCC

Electrophysiological studies have quantified the inhibitory activity of this compound on both CFTR and CaCC.

| Channel | Cell Line | Assay | IC50 | Maximum Inhibition | Reference |

| CFTR | T84 | Short-Circuit Current (Isc) | ~7 µM | ~60% | [7] |

| CaCC (TMEM16A) | FRT expressing TMEM16A | Apical Membrane Current | ~6.5 µM | >90% | [7] |

| CFTR | Caco-2 | Short-Circuit Current (Isc) | ~50 µM | Not Specified | [8] |

Experimental Protocols

In Vitro Assays

This protocol is designed to measure the effect of this compound on CFTR chloride channel currents in a cell line expressing CFTR (e.g., FRT or CHO cells).

Methodology:

-

Cell Culture: Culture CFTR-expressing cells on glass coverslips to ~70-80% confluency.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular (Pipette) Solution (in mM): 130 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 Tris-GTP; pH adjusted to 7.2 with CsOH.

-

Extracellular (Bath) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NMDG.

-

-

Recording:

-

Establish a gigaohm seal between the pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -40 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit CFTR currents.

-

Activate CFTR channels by adding a cocktail of forskolin (B1673556) (e.g., 10 µM) and IBMX (e.g., 100 µM) to the bath solution.

-

After establishing a stable baseline current, perfuse the bath with varying concentrations of this compound and record the resulting inhibition of the CFTR current.

-

-

Data Analysis: Measure the current amplitude at each voltage step before and after the application of this compound. Calculate the percentage of inhibition and determine the IC50 value.

Figure 2: Experimental workflow for whole-cell patch-clamp analysis of this compound.

This Ussing chamber-based assay measures the net ion transport across a polarized monolayer of T84 intestinal epithelial cells, providing a functional measure of chloride secretion.

Methodology:

-

Cell Culture: Grow T84 cells on permeable filter supports until a confluent monolayer with high transepithelial electrical resistance (TEER > 1000 Ω·cm²) is formed.

-

Ussing Chamber Setup: Mount the filter support in an Ussing chamber, separating the apical and basolateral compartments.

-

Solutions: Fill both compartments with identical Ringer's solution (in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 Glucose), maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Recording:

-

Measure the spontaneous potential difference (PD) and TEER.

-

Clamp the voltage across the monolayer to 0 mV and continuously record the short-circuit current (Isc).

-

After a stable baseline is achieved, stimulate chloride secretion by adding a secretagogue to the basolateral side (e.g., 10 µM forskolin for CFTR activation or 100 µM ATP for CaCC activation).

-

Once the stimulated Isc reaches a plateau, add varying concentrations of this compound to the apical compartment and record the decrease in Isc.

-

-

Data Analysis: Calculate the percentage inhibition of the stimulated Isc by this compound to determine its potency.

In Vivo Models of Diarrhea

This model mimics the secretory diarrhea caused by cholera.

Methodology:

-

Animals: Use adult mice (e.g., C57BL/6), fasted for 12-18 hours with free access to water.

-

Surgical Procedure:

-

Anesthetize the mice.

-

Make a midline abdominal incision to expose the small intestine.

-

Create a ligated loop of the distal ileum (~2-3 cm) using surgical sutures, ensuring blood supply is not compromised.

-

-

Induction of Diarrhea: Inject cholera toxin (e.g., 1 µg in 100 µL of saline) into the lumen of the ligated loop.

-

Treatment: Administer this compound or vehicle control (e.g., by oral gavage or intraperitoneal injection) at a predetermined time before or after the cholera toxin challenge.

-

Assessment: After a set period (e.g., 6-12 hours), euthanize the mice and excise the ligated loop. Measure the weight and length of the loop to determine the fluid accumulation ratio (weight/length). A reduction in this ratio in the this compound-treated group compared to the vehicle group indicates efficacy.

Figure 3: Experimental workflow for the cholera toxin-induced diarrhea model in mice.

This model is relevant for studying cancer therapy-related diarrhea.

Methodology:

-

Animals: Use female beagle dogs.

-

Induction of Diarrhea: Administer neratinib (B1684480) orally once daily. The dose can be titrated to induce consistent diarrhea (e.g., starting with 40 mg/day and increasing to 80 mg/day).[1][9]

-

Treatment: Concomitantly administer this compound (e.g., 125 mg twice or four times daily) or placebo orally for a defined period (e.g., 28 days).[1][9]

-

Assessment: Monitor the dogs daily for fecal score (e.g., using the Purina Fecal Scoring System), number of watery stools, and body weight.[1][9] Efficacy is determined by a reduction in the number of watery stools and an improvement in fecal consistency in the this compound-treated group compared to the placebo group.[1][9]

Pharmacokinetics

This compound exhibits minimal systemic absorption following oral administration in both healthy individuals and HIV-positive patients.[2] Plasma concentrations are generally below the level of quantification (e.g., <50 ng/mL), and therefore, standard pharmacokinetic parameters such as AUC, Cmax, and half-life cannot be reliably estimated.[2] This lack of systemic exposure contributes to its favorable safety profile.

| Parameter | Finding | Reference |

| Absorption | Minimal systemic absorption | [2] |

| Distribution | Not determined due to minimal absorption | [2] |

| Metabolism | No metabolites identified due to minimal absorption | [2] |

| Elimination | Primarily in feces | [1] |

| Food Effect | Administration with a high-fat meal does not increase systemic exposure |

Clinical Efficacy

This compound has been evaluated in several clinical trials for various types of secretory diarrhea.

Non-Infectious Diarrhea in HIV-Positive Patients on Antiretroviral Therapy

The pivotal ADVENT trial, a randomized, double-blind, placebo-controlled study, demonstrated the efficacy of this compound (125 mg twice daily) in this population.

| Endpoint | This compound (125 mg BID) | Placebo | p-value | Reference |

| Clinical Response | 17.6% | 8.0% | 0.01 (one-sided) | [3] |

| Change in Daily Watery Bowel Movements | Greater improvement from baseline | - | 0.04 | [3] |

| Change in Daily Stool Consistency Score | Greater improvement from baseline | - | 0.02 | [3] |

| Defined as ≤2 watery stools per week for at least 2 of the 4 weeks of the placebo-controlled phase. |

Other Indications

| Indication | Key Findings | Reference |

| Traveler's Diarrhea | Significantly faster symptom resolution and lower rates of treatment failure compared to placebo. | [1] |

| Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) | Did not significantly improve stool consistency but showed a significant increase in pain-free days in female patients. | [1][2] |

| Acute Infectious Diarrhea (e.g., Cholera) | Preliminary studies suggest a reduction in watery stool output. | [1] |

Safety and Tolerability

This compound is generally well-tolerated, with an adverse event profile comparable to placebo in clinical trials.[1][3] The most common adverse events are mild and transient, including upper respiratory tract infection, bronchitis, cough, and flatulence. Due to its minimal systemic absorption, this compound has a low potential for systemic side effects and drug-drug interactions.[6]

Conclusion

This compound's unique mechanism of action as a dual inhibitor of CFTR and CaCC chloride channels provides a targeted approach to the management of secretory diarrhea. Its pharmacological profile, characterized by local action in the gut and minimal systemic absorption, underpins its efficacy and favorable safety profile. The experimental models and methodologies detailed in this guide provide a framework for further research into the therapeutic potential of this compound and other novel antisecretory agents.

References

- 1. This compound, a novel agent for treatment of secretory diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized Clinical Trial: this compound Treatment in Women With Diarrhea-Predominant Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. An Adult Mouse Model of Vibrio cholerae-induced Diarrhea for Studying Pathogenesis and Potential Therapy of Cholera | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of orally administered this compound on the incidence and severity of neratinib-induced diarrhea in female dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two Investigator-Initiated Responder Analysis Trials of Jaguar Health's this compound Show Significant Positive Results for Chronic Refractory Diarrhea in IBS-D: Data Accepted for Presentation at American College of Gastroenterology 2024 Annual Meeting | Jaguar Health, Inc. [jaguarhealth.gcs-web.com]

- 9. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Antisecretory Properties of Crofelemer: A Preclinical Deep Dive

For Immediate Release

This technical whitepaper provides an in-depth analysis of the preclinical antisecretory properties of Crofelemer, a botanical drug derived from the red sap of the Croton lechleri tree.[1][2] Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the molecular mechanisms and workflows from pivotal preclinical studies. This compound has been approved by the FDA for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2]

Core Mechanism of Action: Dual Inhibition of Intestinal Chloride Channels

This compound exerts its antisecretory effects by inhibiting two principal chloride channels located on the luminal membrane of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), also known as Anoctamin-1 (ANO1) or TMEM16A.[1][2][3][4][5][6][7][8][9] In secretory diarrheas, the overstimulation of these channels leads to excessive secretion of chloride ions into the intestinal lumen, followed by water, resulting in watery diarrhea.[1][5] By blocking these channels, this compound reduces the outflow of chloride ions and, consequently, water loss, thus normalizing intestinal fluid balance.[1][2] Notably, this compound's action is localized to the gut, with minimal systemic absorption, which contributes to its favorable safety profile.[1][4][6]

Preclinical investigations have demonstrated that this compound's inhibitory action is voltage-independent and exhibits resistance to washout, with less than 50% reversal of CFTR inhibition observed after four hours.[3][7] Importantly, studies have shown that this compound at a concentration of 50 μM has little to no effect on epithelial sodium (Na+) or potassium (K+) channels, nor does it interfere with upstream cyclic AMP (cAMP) or calcium signaling pathways.[3][7][9] This indicates a direct interaction with the chloride channels.

Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the key quantitative data from preclinical studies, providing a clear comparison of this compound's potency against its molecular targets in different intestinal cell lines.

| Target | Cell Line | Parameter | Value | Reference |

| CFTR | T84 | IC50 | ~7 µM | [3][10] |

| CFTR | Caco-2 | IC50 | ~50 µM | [10] |

| CFTR | FRT | Max Inhibition | ~60% | [3][7] |

| CaCC (TMEM16A) | Intestinal | IC50 | ~6.5 µM | [3][7] |

| CaCC (TMEM16A) | Intestinal | Max Inhibition | >90% | [3][7] |

Table 1: Inhibitory Potency of this compound on Chloride Channels

| Cell Line | Agonist | Effect of this compound | Reference |

| T84 | Forskolin (B1673556) (cAMP-elevating) | Reduction in Cl- secretion | [3] |

| T84 | ATP (Calcium-elevating) | Reduction in Cl- secretion | [3] |

| T84 | Thapsigargin (Calcium-elevating) | Reduction in Cl- secretion | [3] |

Table 2: Effect of this compound on Agonist-Induced Chloride Secretion in T84 Cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the preclinical evaluation of this compound.

Short-Circuit Current Measurement in T84 Cells

This experiment is designed to measure the net ion transport across a polarized epithelial cell monolayer, providing a direct assessment of chloride secretion.

Methodology:

-

Cell Culture: T84 human colonic carcinoma cells are cultured on permeable filter supports until a confluent monolayer with high electrical resistance is formed.

-

Ussing Chamber Setup: The cell monolayers are mounted in Ussing chambers, which separate the apical (luminal) and basolateral sides. The chambers are filled with appropriate physiological buffer solutions and maintained at 37°C.

-

Short-Circuit Current Measurement: The potential difference across the monolayer is clamped to 0 mV, and the current required to do so (the short-circuit current, Isc) is continuously measured. An increase in Isc corresponds to net anion secretion (primarily Cl-).

-

Agonist Stimulation: Chloride secretion is stimulated by adding an agonist to the basolateral side, such as forskolin (to increase cAMP and activate CFTR) or ATP/thapsigargin (to increase intracellular calcium and activate CaCC).

-

This compound Application: Following stabilization of the agonist-induced Isc, this compound is added to the apical (luminal) solution at varying concentrations.

-

Data Analysis: The inhibition of the agonist-induced Isc by this compound is measured to determine the IC50 and maximal inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion channel currents in a single cell, providing insights into the molecular mechanism of channel inhibition.

Methodology:

-

Cell Preparation: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR or TMEM16A are used.

-

Whole-Cell Configuration: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the entire cell.

-

Voltage Clamp and Recording: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit channel currents, which are recorded using an amplifier.

-

Channel Activation: CFTR channels are activated by intracellular perfusion with a solution containing PKA and ATP or by adding forskolin to the extracellular bath. CaCC channels are activated by including a calcium buffer in the pipette solution to clamp the intracellular free calcium at a specific concentration.

-

This compound Application: this compound is applied to the extracellular solution via a perfusion system.

-

Data Analysis: The effect of this compound on the magnitude and kinetics of the whole-cell currents is analyzed to understand the mechanism of inhibition.

Signaling Pathways and this compound's Point of Intervention

The following diagrams illustrate the primary signaling pathways leading to chloride secretion and the specific points of inhibition by this compound.

cAMP-Mediated Chloride Secretion and CFTR Inhibition

In this pathway, bacterial enterotoxins can lead to the activation of adenylate cyclase, which increases intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation and opening of the CFTR chloride channel. This compound directly inhibits the active CFTR channel, reducing chloride secretion.

Calcium-Mediated Chloride Secretion and CaCC Inhibition

Various stimuli can increase intracellular calcium levels, which then directly activate the CaCC (Anoctamin-1). This compound acts as a direct inhibitor of this channel, preventing the efflux of chloride ions. The dual inhibitory action of this compound on both the CFTR and CaCC channels likely accounts for its broad antisecretory activity in various types of secretory diarrhea.[3][7][11]

Conclusion

The preclinical data for this compound robustly demonstrates a novel, dual-action mechanism of antisecretory activity through the targeted inhibition of the CFTR and CaCC intestinal chloride channels. The quantitative data on its inhibitory potency, combined with detailed mechanistic studies, provide a strong scientific foundation for its clinical efficacy in treating secretory diarrhea. The localized action within the gastrointestinal tract and the lack of interference with upstream signaling pathways underscore its targeted therapeutic profile. This comprehensive understanding of this compound's preclinical pharmacology is essential for ongoing research and the exploration of its potential in other related indications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound, an Antisecretory Antidiarrheal Proanthocyanidin Oligomer Extracted from Croton lechleri, Targets Two Distinct Intestinal Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an antisecretory antidiarrheal proanthocyanidin oligomer extracted from Croton lechleri, targets two distinct intestinal chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound for the treatment of secretory diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical Odyssey of Crofelemer: From Amazonian Sap to a Modern Antidiarrheal

A Technical Guide on the History, Ethnobotanical Origins, and Mechanism of Action of a Novel Botanical Drug

Abstract

Crofelemer, a first-in-class antidiarrheal agent, represents a successful translation of traditional ethnobotanical knowledge into a modern, FDA-approved pharmaceutical. This technical guide provides an in-depth exploration of the history and ethnobotanical roots of this compound, derived from the red latex of the Amazonian tree Croton lechleri, commonly known as "Sangre de Drago" or "Dragon's Blood." We delve into the traditional medicinal uses of this botanical substance, the scientific journey of its discovery and development, and its novel mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical data, detailed experimental protocols that elucidated its function, and a look into the methods of its isolation and standardization.

Introduction: A Confluence of Traditional Medicine and Modern Science

The story of this compound is a compelling example of how the rich biodiversity of the natural world and the traditional knowledge of indigenous cultures can lead to the development of innovative therapeutics. For centuries, the vibrant red latex of Croton lechleri has been a cornerstone of traditional medicine in the Amazon basin, utilized for a variety of ailments.[1][2][3] This guide traces the path of this botanical extract from its use by indigenous communities to its rigorous scientific investigation and eventual approval as a prescription medication.

Ethnobotanical Origins and Traditional Use

Croton lechleri, a tree native to the upper Amazon region of several South American countries including Peru, Ecuador, and Colombia, exudes a thick, red latex when its bark is cut, giving it the evocative name "Sangre de Drago."[1][4] This latex has a long and well-documented history of use by indigenous peoples for a multitude of medicinal purposes.

The earliest written accounts of its use date back to the 1600s, when Spanish naturalist and explorer P. Bernabé Cobo documented its widespread application by indigenous tribes throughout Peru and Ecuador. Traditionally, the sap has been applied topically to wounds to staunch bleeding, accelerate healing, and form a protective barrier against infection. Internally, it has been consumed to treat a range of gastrointestinal issues, most notably diarrhea, as well as stomach ulcers and intestinal infections. Other traditional applications include the treatment of inflamed gums, insect bites, and as a vaginal douche.

The traditional preparation of Sangre de Drago is straightforward, often involving the direct application of the fresh latex to the affected area. For internal use, a common remedy involves diluting 10-15 drops of the sap in a small amount of liquid, taken one to three times daily.

The Scientific Discovery and Development of this compound

The consistent and widespread traditional use of "Sangre de Drago" for diarrhea prompted scientific investigation into its active constituents and mechanism of action. Researchers sought to isolate and characterize the compounds responsible for its therapeutic effects. This led to the identification of a purified oligomeric proanthocyanidin, which was initially designated SP-303 and later named this compound.

The journey from a crude botanical extract to a standardized pharmaceutical was a multi-decade endeavor involving extensive preclinical and clinical research. This process was pioneered by Shaman Pharmaceuticals, a company founded with the mission of developing new medicines from plants with a history of traditional use.

Mechanism of Action: A Novel Approach to Diarrhea Treatment

This compound exerts its antidiarrheal effect through a unique, non-opioid, peripherally acting mechanism that does not affect gut motility. Instead, it targets and inhibits two key chloride ion channels on the luminal side of the intestinal epithelium: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).

In many forms of secretory diarrhea, these channels become overactive, leading to an excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive outflow of sodium and water, resulting in watery stools. By inhibiting both CFTR and CaCC, this compound reduces the secretion of chloride ions and, consequently, the loss of water into the gut, thereby normalizing stool consistency and reducing the frequency of bowel movements.

The following diagram illustrates the signaling pathway of secretory diarrhea and the points of intervention by this compound.

Caption: Signaling pathway of secretory diarrhea and this compound's mechanism of action.

Quantitative Data from Clinical Trials

This compound has been evaluated in several clinical trials for various indications. The following tables summarize the key quantitative data from these studies.

Table 1: ADVENT Trial - this compound for HIV-Associated Diarrhea

| Parameter | Placebo (n=138) | This compound 125 mg BID (n=136) | This compound 250 mg BID (n=54) | This compound 500 mg BID (n=46) |

| Mean Age (years) | 44.8 | 45.0 | 43.8 | 45.8 |

| Male (%) | 84.1 | 84.6 | 88.9 | 84.8 |

| Mean Daily Watery Bowel Movements (at baseline) | 3.04 | 2.71 | 2.68 | 2.62 |

| Clinical Responders* (%) | 8.0 | 17.6 | - | - |

| P-value vs. Placebo | - | 0.01 (one-sided) | - | - |

*Clinical response defined as ≤2 watery stools per week for ≥2 of the 4 weeks in the placebo-controlled phase.

Table 2: Phase 2 Trial - this compound for Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) in Women

| Parameter | Placebo (n=120) | This compound 125 mg BID (n=120) |

| Abdominal Pain Responders* (Months 1-2, %) | 45.0 | 58.3 |

| P-value vs. Placebo | - | 0.030 |

| Abdominal Pain Responders* (3 Months, %) | 42.5 | 54.2 |

| P-value vs. Placebo | - | 0.037 |

*Post-hoc analysis based on FDA monthly responder definition for abdominal pain.

Table 3: HALT-D Trial - this compound for Chemotherapy-Induced Diarrhea (HER2-Positive Breast Cancer)

| Parameter | Control (n=25) | This compound 125 mg BID (n=26) |

| Incidence of Grade ≥2 Diarrhea (Cycle 1, %) | 24.0 | 19.2 |

| Incidence of Grade ≥2 Diarrhea (Cycle 2, %) | 39.1 | 8.0 |

| P-value vs. Control (Cycle 2) | - | 0.0196 |

**

Detailed Experimental Protocols

The mechanism of action of this compound was elucidated through a series of key in vitro experiments. The following sections provide detailed methodologies for these pivotal studies.

Patch-Clamp Analysis of CFTR and CaCC Inhibition

Objective: To characterize the inhibitory effect of this compound on CFTR and CaCC chloride channels at the single-channel and whole-cell level.

Methodology:

-

Cell Culture:

-

Human embryonic kidney (HEK293) cells or Fischer rat thyroid (FRT) cells stably expressing human CFTR or CaCC (TMEM16A) are cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

-

Whole-Cell Patch-Clamp Recording:

-

Cells are transferred to a recording chamber on an inverted microscope.

-

The extracellular (bath) solution contains a physiological salt solution (e.g., in mM: 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4).

-

The intracellular (pipette) solution contains a similar salt solution with the addition of ATP and GTP to support channel activity (e.g., in mM: 140 NMDG-Cl, 2 MgCl₂, 1 EGTA, 10 HEPES, 1 Mg-ATP, 0.2 Na-GTP, pH 7.2).

-

A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total ion channel currents.

-

CFTR channels are activated by adding forskolin (B1673556) (to increase cAMP) to the bath solution. CaCC channels are activated by increasing intracellular calcium concentration.

-

Baseline currents are recorded.

-

This compound is added to the bath solution at varying concentrations, and the resulting inhibition of the chloride current is measured.

-

Current-voltage (I-V) relationships are determined by applying a series of voltage steps.

-

-

Single-Channel Patch-Clamp Recording:

-

The excised inside-out patch configuration is used to study the properties of individual ion channels.

-

After forming a giga-seal, the pipette is withdrawn from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution.

-

The bath solution contains ATP and protein kinase A (PKA) to activate CFTR channels.

-

The activity of single CFTR channels is recorded before and after the addition of this compound to the bath (extracellular side of the channel).

-

Channel open probability (Po), single-channel conductance, and open and closed times are analyzed.

-

The following diagram depicts the workflow for a patch-clamp experiment.

References

- 1. Sangre de Grado - Sangre de Drago (Croton lechleri) Database file in the Tropical Plant Database of herbal remedies [rain-tree.com]

- 2. researchgate.net [researchgate.net]

- 3. ABC Herbalgram Website [herbalgram.org]

- 4. Sangre de Drago (Dragon's blood) - tincture 50 ml | Amazonia Health - Medicinal plants from the Amazon and Andean region. [amazoniahealth.com]

Crofelemer: An In-Depth Examination of Molecular Targets Beyond CFTR and CaCC

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Crofelemer is a botanical drug approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy. Its mechanism of action is primarily attributed to the dual inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC) in the gastrointestinal lumen. This targeted, local action normalizes intestinal fluid secretion without affecting motility. While CFTR and CaCC are the cornerstone of its therapeutic effect, this technical guide explores the evidence for molecular targets of this compound beyond these two channels, providing a comprehensive overview for researchers and drug development professionals. This includes an examination of its potential interactions with drug-metabolizing enzymes and transporters, as well as a review of its effects on other cellular signaling pathways.

Established Primary Molecular Targets: CFTR and CaCC

This compound's principal antisecretory effect is achieved through the inhibition of two distinct apical membrane chloride channels in intestinal enterocytes.[1][2][3]

1.1 Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

This compound acts as a partial antagonist of the cAMP-stimulated CFTR chloride channel.[4] It binds to an extracellular site on the channel, leading to a voltage-independent block and stabilization of the channel in its closed state.[2][4] This inhibition reduces the efflux of chloride ions into the intestinal lumen, a key driver of secretory diarrhea.[3]

1.2 Calcium-Activated Chloride Channel (CaCC)

This compound also potently inhibits the calcium-activated chloride channel, now known to be Anoctamin 1 (ANO1) or Transmembrane Member 16A (TMEM16A).[2][5] The inhibition of CaCC by this compound is also voltage-independent and more pronounced than its effect on CFTR.[4] The dual inhibition of these two structurally and functionally distinct chloride channels is believed to be the basis for this compound's robust antidiarrheal activity.[2]

Quantitative Analysis of Primary Target Inhibition

The inhibitory activity of this compound on its primary molecular targets has been quantified in various in vitro studies.

| Target | Cell Line | Method | Key Parameter | Value | Reference |

| CFTR | T84 cells | Short-circuit current (Isc) measurement | IC50 | ~7 µM | [2] |

| Caco-2 cells | Short-circuit current (Isc) measurement | IC50 | ~50 µM | [6] | |

| FRT cells expressing human CFTR | Patch clamp | Maximum Inhibition | ~60% | [4] | |

| CaCC (ANO1/TMEM16A) | T84 cells | Short-circuit current (Isc) measurement | IC50 | ~6.5 µM | [2] |

| T84 cells | Short-circuit current (Isc) measurement | Maximum Inhibition | >90% | [2] |

Experimental Protocols for Primary Target Analysis

1.4.1 Short-Circuit Current (Isc) Measurement in T84 Cells

-

Cell Culture: T84 human colon carcinoma cells are cultured on permeable supports (e.g., Snapwell inserts) to form confluent monolayers, which polarize and exhibit tight junctions.

-

Ussing Chamber Setup: The cell monolayers are mounted in Ussing chambers, which allows for the measurement of ion transport across the epithelium. The basolateral and apical sides of the monolayer are bathed in separate solutions.

-

Measurement: The potential difference across the monolayer is clamped to zero, and the resulting short-circuit current (Isc), which represents the net ion transport, is recorded.

-

Stimulation and Inhibition: To measure CFTR-mediated chloride secretion, the cells are first treated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) followed by a cAMP agonist (e.g., forskolin). To measure CaCC-mediated secretion, a calcium agonist (e.g., carbachol (B1668302) or thapsigargin) is used. This compound is then added to the apical side at varying concentrations to determine its inhibitory effect on the stimulated Isc.

1.4.2 Patch Clamp Analysis in Transfected FRT Cells

-

Cell Line: Fischer Rat Thyroid (FRT) cells, which lack endogenous chloride channels, are stably transfected with human CFTR.

-

Cell Preparation: The cells are grown on coverslips for patch-clamp experiments.

-

Electrophysiology: Whole-cell or single-channel patch-clamp recordings are performed. For whole-cell recordings, the membrane potential is held at a constant value, and the current is measured in response to voltage steps. To activate CFTR, the intracellular solution contains cAMP and ATP. For single-channel recordings, a small patch of the membrane containing a single CFTR channel is isolated, and the opening and closing of the channel are recorded.

-

Data Analysis: The effect of this compound on the channel's conductance, open probability, and open/closed times is analyzed to characterize the mechanism of inhibition.[4]

Signaling Pathway and Experimental Workflow Visualization

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound, an antisecretory antidiarrheal proanthocyanidin oligomer extracted from Croton lechleri, targets two distinct intestinal chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an Antisecretory Antidiarrheal Proanthocyanidin Oligomer Extracted from Croton lechleri, Targets Two Distinct Intestinal Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of orally administered this compound on the incidence and severity of neratinib-induced diarrhea in female dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

In-Depth Technical Guide: Crofelemer's Effect on the Gut Microbiome in Research Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Based on an extensive review of publicly available scientific literature, there is currently a significant lack of research specifically investigating the direct effects of crofelemer on the gut microbiome in research models. No studies were identified that provide quantitative data on changes in microbial composition, diversity, or the production of microbial metabolites such as short-chain fatty acids (SCFAs) following this compound administration. Therefore, this guide will focus on the well-established mechanism of action of this compound and its proven preclinical efficacy in managing diarrhea, while also highlighting the existing knowledge gap concerning its interaction with the gut microbiome and suggesting future research directions.

Introduction to this compound

This compound is a first-in-class anti-diarrheal agent derived from the red sap of the Croton lechleri tree, native to the Amazon rainforest.[1] It is a purified oligomeric proanthocyanidin.[2][3] this compound is approved by the U.S. Food and Drug Administration (FDA) for the symptomatic relief of non-infectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy.[4][5] Its unique, non-systemic mechanism of action makes it a subject of interest for various other diarrheal conditions.

Established Mechanism of Action

This compound exerts its anti-diarrheal effect by acting locally within the gastrointestinal tract. Its primary mechanism involves the dual inhibition of two key chloride channels located on the apical membrane of intestinal epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channels (CaCC).

In secretory diarrhea, the overstimulation of these channels leads to excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive efflux of sodium and water, resulting in watery stools. This compound binds to and blocks these channels, thereby reducing the hypersecretion of chloride ions and water, which helps to normalize stool consistency and frequency. Because it is minimally absorbed systemically, this compound has a favorable safety profile with few reported adverse events.

Caption: this compound inhibits CFTR and CaCC, reducing chloride and water secretion.

Preclinical Efficacy in a Canine Model of Neratinib-Induced Diarrhea

While studies on the microbiome are lacking, preclinical research has demonstrated this compound's efficacy in animal models of diarrhea. One such study investigated the prophylactic effect of this compound on neratinib-induced diarrhea in female beagle dogs. Neratinib (B1684480), a tyrosine kinase inhibitor, is known to cause a high incidence of severe diarrhea.

Data Presentation

The following table summarizes the key efficacy findings from this study.

| Treatment Group | Mean Weekly Number of Loose/Watery Stools (± SD) | p-value (vs. Placebo) |

| Neratinib + Placebo | 8.71 ± 2.2 | - |

| Neratinib + this compound (125 mg BID) | 5.96 ± 2.2 | 0.028 |

| Neratinib + this compound (125 mg QID) | 5.74 ± 2.2 | 0.022 |

These results indicate that this compound significantly reduced the incidence and severity of neratinib-induced diarrhea in this canine model.

Experimental Protocol: Canine Model of Drug-Induced Diarrhea

The following provides a detailed methodology for the aforementioned preclinical study.

Animal Model and Husbandry

-

Species: Female beagle dogs.

-

Housing: Animals were housed individually in stainless steel cages with raised floors.

-

Environment: The animal facility maintained a 12-hour light/dark cycle.

-

Diet: A standard canine diet was provided.

-

Water: Fresh water was available ad libitum.

Study Design

-

Type: Randomized, placebo-controlled, parallel-group study.

-

Diarrhea Induction: A maximum tolerated daily dose of neratinib was administered to induce a consistent and measurable level of diarrhea.

-

Treatment Groups:

-

Control Group: Neratinib + Placebo capsules (administered four times daily, QID).

-

Treatment Group 1: Neratinib + this compound (125 mg administered twice daily, BID).

-

Treatment Group 2: Neratinib + this compound (125 mg administered four times daily, QID).

-

-

Study Duration: 28 days.

Data Collection and Endpoints

-

Primary Endpoint: The average number of weekly loose or watery stools.

-

Fecal Consistency Scoring: Stool consistency was assessed daily using a standardized scale (e.g., Purina fecal scale), where scores of 6 and 7 indicated loose or watery stools, respectively.

Statistical Analysis

-

An Analysis of Covariance (ANCOVA) was employed to compare the treatment groups to the control group.

-

A p-value of less than 0.05 was considered statistically significant.

Caption: Workflow of the preclinical canine study of this compound.

The Gut Microbiome: A Critical Knowledge Gap and Future Directions

The gut microbiome plays a crucial role in health and disease, influencing everything from nutrient metabolism to immune function. Given that this compound acts within the gut lumen, understanding its potential interactions with the resident microbiota is of significant scientific interest.

Potential for Indirect Effects

While direct effects have not been studied, it is plausible that this compound could indirectly influence the gut microbiome. The altered gut environment in chronic diarrhea, including rapid transit time and a "washout" effect, can lead to dysbiosis. By normalizing intestinal transit and fluid balance, this compound may create a more stable environment that allows for the restoration of a healthier, more diverse microbial community.

Recommended Future Research